molecular formula C17H15N3O2S B12584642 Benzenamine, N,N-dimethyl-4-[2-(5-nitro-2-benzothiazolyl)ethenyl]- CAS No. 647036-19-9

Benzenamine, N,N-dimethyl-4-[2-(5-nitro-2-benzothiazolyl)ethenyl]-

Cat. No.: B12584642
CAS No.: 647036-19-9
M. Wt: 325.4 g/mol
InChI Key: OPBLOMFPUZMKKV-UHFFFAOYSA-N
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Description

Benzenamine, N,N-dimethyl-4-[2-(5-nitro-2-benzothiazolyl)ethenyl]- is an organic compound with a complex structure that includes a benzenamine core, dimethyl groups, and a nitrobenzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N,N-dimethyl-4-[2-(5-nitro-2-benzothiazolyl)ethenyl]- typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Introduction of a nitro group to the benzothiazole ring.

    Amination: Introduction of the benzenamine moiety.

    Dimethylation: Addition of dimethyl groups to the amine.

    Ethenylation: Formation of the ethenyl linkage between the benzothiazole and benzenamine rings.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N,N-dimethyl-4-[2-(5-nitro-2-benzothiazolyl)ethenyl]- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The dimethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups to the benzenamine core.

Scientific Research Applications

Benzenamine, N,N-dimethyl-4-[2-(5-nitro-2-benzothiazolyl)ethenyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism by which Benzenamine, N,N-dimethyl-4-[2-(5-nitro-2-benzothiazolyl)ethenyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrobenzothiazole moiety can interact with biological macromolecules, leading to changes in their activity. The compound’s electronic properties also allow it to participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N,N-dimethyl-4-nitro-: Similar structure but lacks the benzothiazole moiety.

    Benzenamine, N,N-dimethyl-: Lacks both the nitro and benzothiazole groups.

    Benzenamine, 4-[2-(1H-benzimidazol-2-yl)ethenyl]-N,N-dimethyl-: Contains a benzimidazole instead of a benzothiazole.

Uniqueness

Benzenamine, N,N-dimethyl-4-[2-(5-nitro-2-benzothiazolyl)ethenyl]- is unique due to the presence of both the nitro and benzothiazole groups, which confer distinct electronic and chemical properties. This makes it particularly useful in applications requiring specific interactions with biological targets or unique optical properties.

Properties

CAS No.

647036-19-9

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

N,N-dimethyl-4-[2-(5-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline

InChI

InChI=1S/C17H15N3O2S/c1-19(2)13-6-3-12(4-7-13)5-10-17-18-15-11-14(20(21)22)8-9-16(15)23-17/h3-11H,1-2H3

InChI Key

OPBLOMFPUZMKKV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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